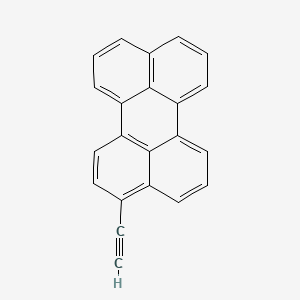

3-Ethynylperylene

Vue d'ensemble

Description

3-Ethynylperylene is an organic compound with the molecular formula C22H12. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where an ethynyl group is attached at the third position of the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylperylene typically involves the Sonogashira coupling reaction. This reaction is performed by reacting 3-iodoperylene with ethynyltrimethylsilane in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in a solvent like dimethylformamide (DMF). The reaction mixture is stirred under an inert atmosphere, usually argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethynylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinones.

Reduction: It can be reduced to form dihydroperylene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Perylenequinones.

Reduction: Dihydroperylene derivatives.

Substitution: Halogenated or nitrated perylene derivatives.

Applications De Recherche Scientifique

Photonic Applications

Fluorescent Dyes and Quantum Dots

3-Ethynylperylene is utilized as a precursor in the synthesis of fluorescent dyes. Its unique structure allows for enhanced optical properties, making it suitable for functionalizing silicon quantum dots (SQDs). Research indicates that SQDs functionalized with this compound exhibit improved photoluminescence quantum yield (PLQY) and tunable emission properties, which are essential for applications in bioimaging and sensor technologies.

| Property | SQD-Perylene | SQD-Heptene |

|---|---|---|

| PLQY (%) | 18 | 8 |

| Emission Shift (nm) | Red-shifted by 69 | - |

| Cytotoxicity | Low | - |

The enhancement in PLQY from 8% to 18% demonstrates the effectiveness of using this compound as a functionalizing agent, significantly improving the performance of SQDs in biological imaging contexts .

Antiviral Research

Broad-Spectrum Antivirals

This compound has been studied for its antiviral properties, particularly against enveloped viruses. Its mechanism of action involves the generation of singlet oxygen upon light activation, which leads to lipid peroxidation in viral membranes. This property has been harnessed to develop compounds that inhibit viral fusion processes.

Case studies have shown that derivatives of perylene, including those with ethynyl substitutions, exhibit significant antiviral activity against viruses such as influenza and hepatitis C virus (HCV). The amphipathic nature of these compounds allows them to interact effectively with viral envelope lipids, disrupting their integrity and preventing infection.

| Virus | Compound Tested | Inhibition Mechanism |

|---|---|---|

| Influenza | 5-(Perylen-3-yl)ethynyl-arabino-Uridine (aUY11) | Biophysical inhibition of fusion |

| Hepatitis C Virus | Various perylene derivatives | Photosensitization leading to membrane damage |

These findings underline the potential of this compound-based compounds as effective antiviral agents through novel mechanisms that leverage their photodynamic properties .

Bioimaging Applications

Cellular Imaging

The functionalization of SQDs with this compound has also proven beneficial in cellular imaging applications. Studies have demonstrated that these nanoparticles can be effectively used for fluorescent imaging of cancerous cells, providing a non-invasive method to visualize cellular processes.

The use of SQD-perylene assemblies showed promising results in HeLa cell imaging, indicating their potential as fluorescence probes due to their low cytotoxicity and high brightness under specific excitation wavelengths .

Mécanisme D'action

The mechanism by which 3-Ethynylperylene exerts its effects is primarily through its photophysical properties. Upon light absorption, it can undergo intersystem crossing to generate singlet oxygen, a reactive oxygen species that can cause oxidative damage to biological molecules. This property is particularly useful in photodynamic therapy for treating cancers and other diseases .

Comparaison Avec Des Composés Similaires

- 2-Ethynylperylene

- Perylenequinones

- Perylenediimides

Comparison: Compared to 2-Ethynylperylene, 3-Ethynylperylene exhibits a larger Stokes shift, making it more suitable for certain fluorescence applications. Perylenequinones and perylenediimides, on the other hand, have different functional groups that impart distinct chemical and photophysical properties, making them useful in different contexts .

This compound stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Activité Biologique

3-Ethynylperylene is a compound that has garnered attention in recent years due to its significant biological activity, particularly in the field of antiviral research. This article delves into the various aspects of its biological activity, including its mechanisms of action, efficacy against viruses, and potential applications in medicinal chemistry.

Overview of this compound

This compound is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its fluorescent properties. The compound has been identified as a precursor for fluorescent dyes and nucleosides, with notable antiviral properties against various enveloped viruses.

The antiviral activity of this compound has been linked to its ability to interact with viral and cellular membranes. Studies have shown that derivatives of this compound exhibit higher antiviral activity compared to their 2-ethynyl counterparts. This enhanced activity is attributed to their stronger absorption in the ultraviolet-visible spectrum and favorable positioning within lipid bilayers, which is crucial for effective virus inactivation .

Efficacy Against Specific Viruses

Research indicates that this compound derivatives are effective against several viruses, including:

- SARS-CoV-2 : Compounds derived from this compound demonstrated significant antiviral effects in vitro, with some derivatives achieving nanomolar potency. Notably, compound 3b showed the highest activity against SARS-CoV-2 among the tested derivatives .

- Herpes Simplex Virus (HSV-1) : Certain perylenylethynylphenols exhibited complete inhibition of HSV-1 replication in Vero cells, highlighting their broad-spectrum antiviral potential .

- Chikungunya Virus (CHIKV) : In vitro studies have shown that these compounds possess substantial activity against CHIKV, with efficacy comparable to established antiviral agents .

Study on SARS-CoV-2

In a study focusing on the antiviral properties of this compound derivatives against SARS-CoV-2, it was found that these compounds could effectively penetrate cellular membranes without inducing cytotoxicity. The incorporation of compound 3a into cell membranes was confirmed using confocal microscopy, demonstrating its potential as a therapeutic agent without adverse effects on cell morphology .

Photodynamic Activity

The mechanism behind the antiviral activity also involves photodynamic effects. When irradiated with blue light, this compound compounds generate singlet oxygen, which enhances their ability to inactivate viruses. This light-dependent mechanism suggests that these compounds could be utilized in phototherapy applications .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Targeted | EC50 (µM) | Remarks |

|---|---|---|---|

| 3a | SARS-CoV-2 | 0.5 | High membrane incorporation; low cytotoxicity |

| 3b | HSV-1 | <0.1 | Complete viral replication inhibition |

| 12a | CHIKV | 0.61 | Comparable efficacy to established antivirals |

| 15a | Influenza A Virus | >10 | Lower activity; requires further optimization |

Propriétés

IUPAC Name |

3-ethynylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVKFLKDPQAQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157423 | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132196-66-8 | |

| Record name | 3-Ethynylperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there challenges in synthesizing 3-ethynylperylene on a larger scale?

A2: Yes, previous synthetic methods for producing this compound faced limitations in scalability. [] These limitations stemmed from challenges in accessing a key precursor and the low solubility of intermediate compounds. [] This spurred the development of improved large-scale synthesis methods for aUY11 to facilitate further research into its antiviral properties. []

Q2: How does this compound contribute to material science applications?

A3: this compound acts as a building block for creating perylene-substituted organotrialkynyltin compounds. [] These compounds, like C10H20Sp−Sn(C⋮CC4H9)3 (where Sp represents various alkyl spacers), are designed for photosensitizing nanocrystalline tin dioxide materials. [] The perylene unit's photophysical properties make it suitable for capturing light energy and transferring it to the tin dioxide, potentially enabling applications in solar energy conversion or photocatalysis.

Q3: Does the addition of substituents to the perylene core in this compound derivatives impact their fluorescence properties?

A4: Research indicates that incorporating specific substituents can influence the fluorescence of this compound derivatives. [] For instance, while the addition of (tricyclohexylstannyl)- or (trialkynylstannyl)alkyl groups doesn't significantly alter fluorescence, introducing ω-(trichlorostannyl)alkyl or 2-stannylethynyl substituents does impact the emission properties. [] This highlights the potential for fine-tuning the photophysical properties of these compounds through structural modifications.

Q4: Can this compound derivatives act as inhibitors for specific enzymes?

A5: Studies have shown that aryl acetylenes, a class of compounds to which this compound derivatives belong, can act as mechanism-based irreversible inactivators (suicide inhibitors) of enzymes like benzo(a)pyrene hydroxylase. [] While the precise mechanism for this compound itself hasn't been fully elucidated, its structural similarity to other aryl acetylenes suggests a potential for similar inhibitory activity.

Q5: Are there computational chemistry approaches used to study this compound and its derivatives?

A6: While specific computational studies on this compound weren't explicitly mentioned in the provided abstracts, researchers frequently employ computational chemistry techniques like density functional theory (DFT) calculations to investigate the electronic structure and properties of similar perylene derivatives. [] These calculations can provide insights into their excited-state behavior, redox potentials, and interactions with other molecules, guiding further experimental design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.